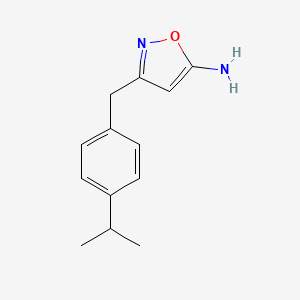
3-(4-Isopropylbenzyl)isoxazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-イソプロピルベンジル)イソキサゾール-5-アミンは、1つの酸素原子と1つの窒素原子を含む5員環複素環式化合物であるイソキサゾールファミリーに属する化合物です。イソキサゾールは、その幅広い生物活性と治療の可能性で知られています。この特定の化合物は、5位に4-イソプロピルベンジル基とアミノ基が置換されたイソキサゾール環を特徴としています。
準備方法
合成経路と反応条件
3-(4-イソプロピルベンジル)イソキサゾール-5-アミンの合成は、さまざまな方法によって達成できます。一般的なアプローチの1つは、ニトリルオキシドとアルケンまたはアルキンの環状付加反応を行い、その後、官能基変換を行うことです。 たとえば、ヒドロキシイモイルハライドと双極子親電子剤を穏やかな塩基性条件下で反応させることで、イソキサゾールを得ることができます 。 別の方法は、α,β-アセチレン系オキシムを使用する方法で、AuCl3などの触媒の存在下で環状異性化を受けます .
工業生産方法
3-(4-イソプロピルベンジル)イソキサゾール-5-アミンを含むイソキサゾールの工業生産では、金属触媒反応に伴う高コストや毒性などの欠点を回避するため、金属を含まない合成経路が採用されることが多いです 。これらの方法は、通常、容易に入手できる出発物質と穏やかな反応条件を使用し、高い収率と位置選択性を確保します。
化学反応の分析
反応の種類
3-(4-イソプロピルベンジル)イソキサゾール-5-アミンは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は酸化されて、対応するオキシムまたはニトリルオキシドを生成できます。
還元: 還元反応は、イソキサゾール環を他の複素環式構造に変換できます。
置換: 芳香環とイソキサゾール環は、求電子置換反応と求核置換反応を受ける可能性があります。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、酸化剤(tert-ブチルニトリトやイソアミルニトリトなど)や還元剤(水素化ホウ素ナトリウムなど)があります 。置換反応は、目的の変換を達成するために、しばしば触媒または特定の条件を必要とします。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、イソキサゾール環の酸化はニトリルオキシドを生成する可能性がありますが、還元はさまざまな還元された複素環を生成する可能性があります .
科学的研究の応用
3-(4-イソプロピルベンジル)イソキサゾール-5-アミンは、いくつかの科学研究で応用されています。
化学: より複雑な分子の合成におけるビルディングブロックとして、およびさまざまな有機反応における試薬として使用されます。
生物学: この化合物は、抗菌、抗ウイルス、抗がん性などの潜在的な生物活性について研究されています.
作用機序
3-(4-イソプロピルベンジル)イソキサゾール-5-アミンの作用機序は、特定の分子標的と経路との相互作用を伴います。イソキサゾール環は、酵素や受容体と相互作用し、それらの活性を調節できます。 この化合物の生物活性は、これらの標的に結合して機能を変化させる能力によって媒介され、さまざまな治療効果をもたらします .
類似化合物との比較
類似化合物
3-(4-イソプロピルベンジル)イソキサゾール-5-アミンに類似した化合物には、以下のような他のイソキサゾール誘導体があります。
- 3,5-二置換イソキサゾール
- 3-アミノイソキサゾール
- 4-アミノアルキルイソキサゾール-3-オン
独自性
3-(4-イソプロピルベンジル)イソキサゾール-5-アミンを他のイソキサゾール誘導体と区別するのは、その特定の置換パターンで、これは独特の生物学的および化学的性質を与えます。 4-イソプロピルベンジル基の存在により、親油性が向上し、生物学的標的との相互作用の可能性が高まり、研究開発に貴重な化合物となります .
生物活性
3-(4-Isopropylbenzyl)isoxazol-5-amine is a compound within the isoxazole family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and therapeutic potential of this compound, drawing on various research studies and findings.
Synthesis
The synthesis of this compound typically involves the condensation of appropriate precursors through methods such as the Claisen-Schmidt reaction. The resulting isoxazole derivatives are characterized using techniques like NMR spectroscopy and mass spectrometry, ensuring structural integrity and purity.
Anti-inflammatory Properties
Research indicates that isoxazole derivatives, including this compound, exhibit significant anti-inflammatory activity. A study highlighted the compound's ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation processes. In vitro assays demonstrated that the compound effectively reduces prostaglandin synthesis, contributing to its anti-inflammatory effects .
Table 1: Inhibition of COX Enzymes by Isoxazole Derivatives
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
|---|---|---|
| This compound | 45 | 70 |
| C1 (another derivative) | 50 | 75 |
| C2 | 40 | 65 |
Antioxidant Activity
The antioxidant properties of isoxazole derivatives have also been investigated. Compounds similar to this compound demonstrated the ability to scavenge free radicals and reduce oxidative stress markers in cellular models. This activity is crucial for protecting cells from damage associated with various diseases .
Pharmacokinetic Profile
The pharmacokinetics of this compound have been assessed using computational models. Studies utilizing the SwissADME database indicate favorable absorption characteristics and compliance with Lipinski's rule of five, suggesting good oral bioavailability. The compound also shows potential for crossing the blood-brain barrier (BBB), which could be beneficial for treating central nervous system disorders .
Table 2: Pharmacokinetic Properties of Isoxazole Derivatives
| Property | Value |
|---|---|
| LogP | 3.5 |
| Solubility | High |
| BBB Permeability | Yes |
| GI Absorption | High |
Case Studies
Several case studies have explored the therapeutic applications of isoxazole derivatives:
- Anti-Arthritic Effects : In a mouse model of rheumatoid arthritis, administration of compounds similar to this compound resulted in reduced joint swelling and inflammation markers, supporting its potential as an anti-arthritic agent .
- Neuroprotective Effects : A study examined the neuroprotective properties of isoxazole derivatives in models of neurodegenerative diseases, showing that these compounds can mitigate neuronal cell death and improve cognitive function in treated subjects.
特性
分子式 |
C13H16N2O |
|---|---|
分子量 |
216.28 g/mol |
IUPAC名 |
3-[(4-propan-2-ylphenyl)methyl]-1,2-oxazol-5-amine |
InChI |
InChI=1S/C13H16N2O/c1-9(2)11-5-3-10(4-6-11)7-12-8-13(14)16-15-12/h3-6,8-9H,7,14H2,1-2H3 |
InChIキー |
WWSNVGUZURIGPV-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=C(C=C1)CC2=NOC(=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















